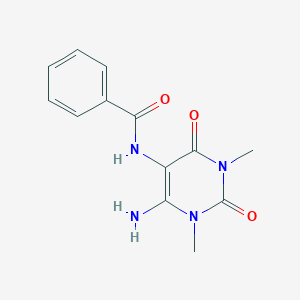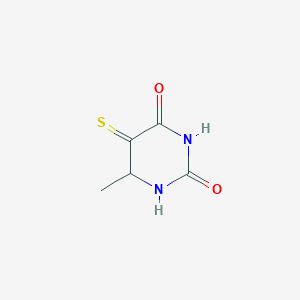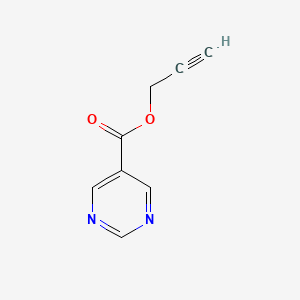![molecular formula C18H10F3N3O B12929161 Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]- CAS No. 676543-67-2](/img/structure/B12929161.png)
Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenylethynyl group, and a quinoxaline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Phenylethynyl Group: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (phenylacetylene) is coupled with a halogenated quinoxaline derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Trifluoroacetamide Group:
Industrial Production Methods
Industrial production of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the quinoxaline ring or the phenylethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where nucleophiles such as amines or thiols can replace halogen atoms or other leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives or phenylethynyl group reduction products.
Substitution: Substituted quinoxaline derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoxaline ring, which can exhibit fluorescence properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The phenylethynyl group can contribute to π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N-(quinoxalin-2-yl)acetamide: Lacks the phenylethynyl group, which may result in different chemical and biological properties.
N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide: Lacks the trifluoromethyl group, potentially affecting its lipophilicity and interaction with biological targets.
2,2,2-Trifluoro-N-(3-(phenylethynyl)benzamide): Contains a benzamide instead of a quinoxaline ring, leading to different chemical reactivity and biological activity.
The uniqueness of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide lies in the combination of the trifluoromethyl group, phenylethynyl group, and quinoxaline ring, which together confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
676543-67-2 |
|---|---|
Molekularformel |
C18H10F3N3O |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[3-(2-phenylethynyl)quinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C18H10F3N3O/c19-18(20,21)17(25)24-16-15(11-10-12-6-2-1-3-7-12)22-13-8-4-5-9-14(13)23-16/h1-9H,(H,23,24,25) |
InChI-Schlüssel |
RDDWULSURXUXDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=NC3=CC=CC=C3N=C2NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


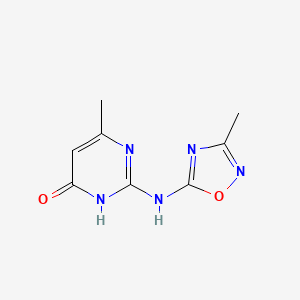

![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)
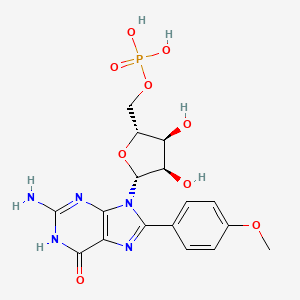
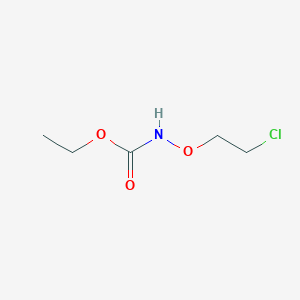
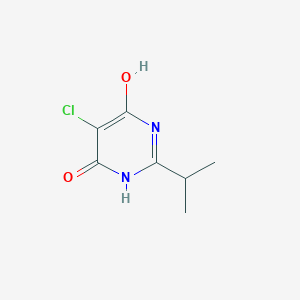

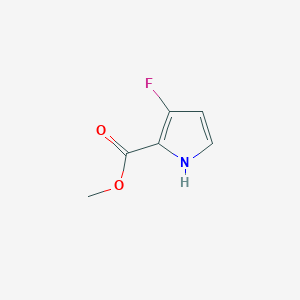

![3-Hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12929117.png)
